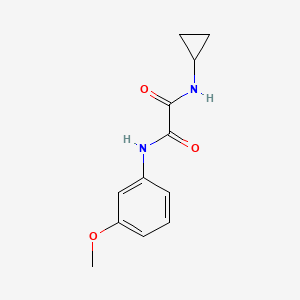

N-cyclopropyl-N'-(3-methoxyphenyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopropyl-N'-(3-methoxyphenyl)oxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the central nervous system. The inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of effects on the brain and body. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of cyclopropyl-containing compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has demonstrated significant inhibitory activity against cancer cell lines. The compound was synthesized through a multi-step process, highlighting the versatility of cyclopropyl groups in medicinal chemistry (Lu et al., 2021).

Another study focused on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including 3-methoxyphenyl variants. These compounds were characterized using elemental analyses, IR spectroscopy, and NMR spectroscopy, showcasing their potential in various chemical studies (Özer et al., 2009).

Biological Activity

Compounds containing cyclopropyl and methoxyphenyl groups have been explored for their antimicrobial and antioxidant activities. For instance, 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes derived from dehydrozingerone exhibited significant antimicrobial activity and expressed cytotoxic activity against tested carcinoma cell lines, highlighting the potential for these compounds in therapeutic applications (Burmudžija et al., 2017).

Another notable application is in the field of corrosion inhibitors, where acrylamide derivatives containing 4-methoxyphenyl groups showed effectiveness in inhibiting corrosion of copper in nitric acid solutions. This research demonstrates the utility of these compounds in industrial applications, particularly in materials protection (Abu-Rayyan et al., 2022).

Advanced Materials and Catalysis

- The cyclopropyl group is a significant structural motif in bioactive molecules, natural products, and pharmaceutical drugs. Research on cyclopropane ring construction via C-H activation demonstrates the potential of cyclopropyl-containing compounds in synthesizing complex molecules with high enantio- and diastereoselectivity, relevant for pharmaceutical applications (Zheng et al., 2019).

Eigenschaften

IUPAC Name |

N-cyclopropyl-N'-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9(7-10)14-12(16)11(15)13-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFPIFBYPZSFEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N'-(3-methoxyphenyl)oxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,4-Trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B2814591.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2814596.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)